
1,2-Bis(2,4-dimethylphenyl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(2,4-dimethylphenyl)ethane-1,2-dione is an organic compound belonging to the class of α-diketones It is characterized by the presence of two 2,4-dimethylphenyl groups attached to an ethane-1,2-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(2,4-dimethylphenyl)ethane-1,2-dione typically involves the reaction of 2,4-dimethylbenzaldehyde with a suitable oxidizing agent. One common method is the oxidative coupling of 2,4-dimethylbenzaldehyde using reagents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Bis(2,4-dimethylphenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diketone to corresponding diols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Halogenated, nitrated, or sulfonated derivatives[][5].
Aplicaciones Científicas De Investigación
1,2-Bis(2,4-dimethylphenyl)ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(2,4-dimethylphenyl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. For instance, its diketone structure allows it to participate in redox reactions, potentially affecting cellular oxidative stress pathways. Additionally, its aromatic rings can engage in π-π interactions with biological macromolecules, influencing their function .
Comparación Con Compuestos Similares
- 1,2-Bis(4-dimethoxyphenyl)ethane-1,2-dione
- 1,2-Bis(2,3-dimethylphenyl)ethane-1,2-dione
- 1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-dione
Comparison: 1,2-Bis(2,4-dimethylphenyl)ethane-1,2-dione is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, as well as distinct chemical reactivity patterns .
Propiedades
Número CAS |
4746-84-3 |
|---|---|
Fórmula molecular |
C18H18O2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
1,2-bis(2,4-dimethylphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C18H18O2/c1-11-5-7-15(13(3)9-11)17(19)18(20)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 |
Clave InChI |
ZKERBBAYDZRNID-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)C(=O)C2=C(C=C(C=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


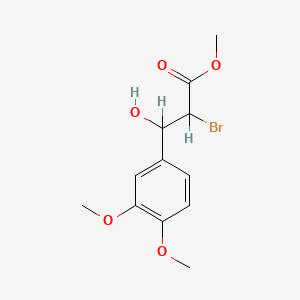
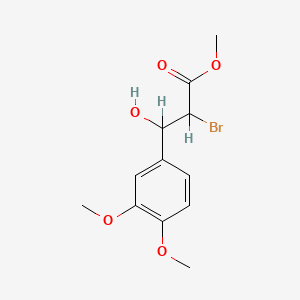
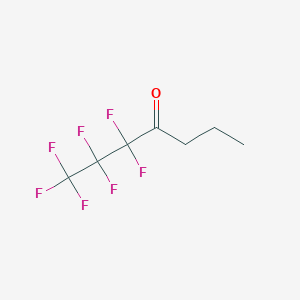
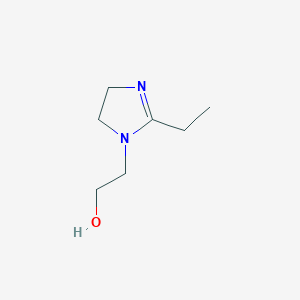


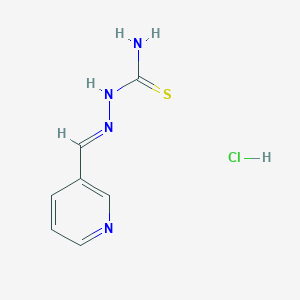
![N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14744836.png)

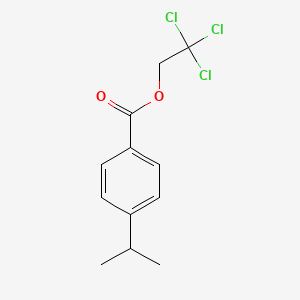
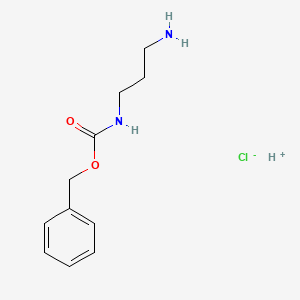
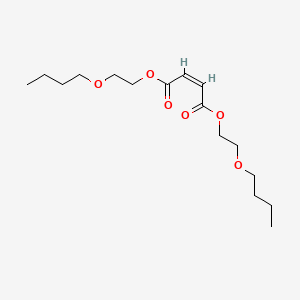
![2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol)](/img/structure/B14744872.png)
![1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14744878.png)
